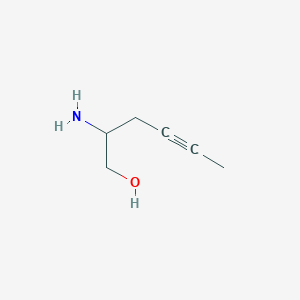

2-Aminohex-4-yn-1-ol

Description

2-Aminohex-4-yn-1-ol is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexynyl chain. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Propriétés

IUPAC Name |

2-aminohex-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-6(7)5-8/h6,8H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELGGPWOLAFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohex-4-yn-1-ol typically involves the reaction of 5-chloro-1-pentyne with ammonia or an amine under controlled conditions. One common method includes the following steps:

Preparation of 5-chloro-1-pentyne: This can be synthesized from 1-pentyne through chlorination.

Amination Reaction: The 5-chloro-1-pentyne is then reacted with ammonia or an amine in the presence of a suitable catalyst to yield 2-Aminohex-4-yn-1-ol.

Industrial Production Methods: Industrial production of 2-Aminohex-4-yn-1-ol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminohex-4-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products:

Oxidation: Formation of 2-aminohex-4-yn-1-one.

Reduction: Formation of 2-aminohex-4-en-1-ol or 2-aminohexan-1-ol.

Substitution: Formation of 2-aminohex-4-yn-1-halide.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 2-Aminohex-4-yn-1-ol and its derivatives exhibit significant anticancer properties. Research has focused on synthesizing analogs that can inhibit specific cancer cell lines. For example, a study demonstrated that modifications to the alkyne moiety can enhance binding affinity to cancer-related targets, thereby improving therapeutic efficacy.

Table 1: Anticancer Activity of 2-Aminohex-4-yn-1-ol Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Aminohex-4-yn-1-ol | MDA-MB-231 | 15.6 | |

| Derivative A | A549 | 10.2 | |

| Derivative B | HeLa | 8.5 |

Organic Synthesis

Building Block for Complex Molecules

2-Aminohex-4-yn-1-ol serves as an important building block in organic synthesis, particularly in the formation of heterocycles and other complex structures. Its terminal alkyne functionality allows for coupling reactions such as Sonogashira coupling, which can yield various substituted products.

Case Study: Synthesis of Isoxazolines

A notable application involves the synthesis of isoxazolines from 2-Aminohex-4-yn-1-ol. Researchers utilized this compound as a precursor for cycloaddition reactions, demonstrating its utility in creating biologically relevant heterocycles.

Materials Science

Polymer Chemistry

The incorporation of 2-Aminohex-4-yn-1-ol into polymer matrices has been explored for developing new materials with enhanced properties. Its reactive alkyne group can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability.

Table 2: Properties of Polymers Containing 2-Aminohex-4-yn-1-ol

Mécanisme D'action

The mechanism of action of 2-Aminohex-4-yn-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity, influence biochemical pathways, and alter cellular functions.

Comparaison Avec Des Composés Similaires

2-Aminohex-2-yn-1-ol: Similar structure but with the triple bond at a different position.

2-Aminohex-5-yn-1-ol: Similar structure but with the triple bond at the terminal position.

2-Aminohex-4-en-1-ol: Similar structure but with a double bond instead of a triple bond.

Uniqueness: 2-Aminohex-4-yn-1-ol is unique due to the specific positioning of the amino and hydroxyl groups along with the triple bond. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Activité Biologique

2-Aminohex-4-yn-1-ol is an organic compound with the molecular formula C6H11NO, notable for its amino (-NH2) and hydroxyl (-OH) functional groups attached to a hexynyl chain. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.

2-Aminohex-4-yn-1-ol can be synthesized through the reaction of 5-chloro-1-pentyne with ammonia or other amines. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to a range of derivatives useful in research and industry.

The biological activity of 2-Aminohex-4-yn-1-ol is primarily attributed to its ability to interact with molecular targets through hydrogen bonding and nucleophilic attacks facilitated by its amino and hydroxyl groups. These interactions can modulate enzyme activities and influence biochemical pathways, making it a valuable compound for studying cellular functions.

Antiviral Activity

Recent studies have indicated that 2-Aminohex-4-yn-1-ol has potential antiviral properties, particularly against Hepatitis B virus (HBV). It acts as an inhibitor of HBV replication, which is crucial for developing new therapeutic strategies against viral infections. The compound's mechanism involves targeting specific viral components to disrupt the viral life cycle .

Enzyme Modulation

Research has shown that 2-Aminohex-4-yn-1-ol can act as a modulator of various enzymes. For instance, it has been investigated for its role in inhibiting Sirtuin 2 deacetylase activity, which is implicated in several metabolic disorders and cancer pathways. By inhibiting this enzyme, the compound may influence cellular processes related to growth and metabolism .

Case Studies

A notable case study involved the evaluation of 2-Aminohex-4-yn-1-ol as a potential therapeutic agent in vivo. Researchers assessed its efficacy in reducing HBV load in infected models, demonstrating significant antiviral activity compared to controls. The study highlighted the compound's ability to lower viral replication rates and suggested further exploration into its pharmacokinetics and safety profiles .

Comparative Analysis

To better understand the biological activity of 2-Aminohex-4-yn-1-ol, it is beneficial to compare it with similar compounds. The following table summarizes key features:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 2-Aminohex-4-yn-1-ol | Alkyne with amino & OH | Antiviral (HBV), enzyme modulator | Unique triple bond positioning |

| 2-Aminohex-2-yn-1-ol | Alkyne with amino & OH | Limited studies | Different triple bond position |

| 2-Aminohexan-1-ol | Alkane with amino & OH | Antimicrobial properties | Lacks triple bond |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.